molecular formula C18H13N3O3S2 B2443424 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiazol-2-yl)benzamide CAS No. 1251542-83-2

4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiazol-2-yl)benzamide

Cat. No. B2443424
CAS RN: 1251542-83-2
M. Wt: 383.44
InChI Key: MTXMVNOJCHIALA-UHFFFAOYSA-N
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Description

4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiazol-2-yl)benzamide is a chemical compound that has been extensively studied in scientific research. It is a thiazole-based compound that has shown promising results in various biochemical and physiological experiments.

Scientific Research Applications

Importance in Medicinal Chemistry

The compound shares structural similarities with bioactive molecules that incorporate furan and thiazole moieties. These heterocyclic components are critical in drug design due to their potential for creating compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. For example, heteroaryl-substituted derivatives, including those with furanyl or thienyl groups attached to purine and pyrimidine nucleobases, have been investigated for their diverse biological activities. This research highlights the importance of such structural units in the development of new therapeutic agents (Ostrowski, 2022).

Role in Synthesis of Heterocyclic Compounds

Compounds similar to the one specified have been utilized in the synthesis of a wide range of heterocyclic compounds. Arylmethylidenefuranones, for instance, undergo reactions with various nucleophiles to yield acyclic, cyclic, and heterocyclic compounds such as amides, pyrrolones, and benzofurans, demonstrating the compound's potential utility in synthesizing complex molecular architectures (Kamneva, Anis’kova, & Egorova, 2018).

Pharmacological Potential

The structural motifs present in the compound are closely related to those found in molecules with significant pharmacological activities. For instance, benzothiazole derivatives, which are structurally related, have been reported to exhibit a range of pharmacological properties, including antiviral, antimicrobial, anti-inflammatory, and anticancer activities. This highlights the potential of the compound for development into a variety of therapeutic agents (Bhat & Belagali, 2020).

Exploration for New Drug Development

Exploratory studies on similar compounds have focused on their ability to interact with biological targets, suggesting their potential as lead molecules for drug development. For instance, the investigation of benzimidazole, imidazothiazole, and imidazole derivatives for their central nervous system (CNS) activities showcases the compound's relevance in creating new CNS-acting drugs. This research direction emphasizes the importance of exploring novel chemical scaffolds for treating CNS disorders (Saganuwan, 2020).

properties

IUPAC Name

4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c22-17(21-18-19-7-9-25-18)12-3-5-13(6-4-12)24-10-16-20-14(11-26-16)15-2-1-8-23-15/h1-9,11H,10H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXMVNOJCHIALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiazol-2-yl)benzamide

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